molecular formula C11H13N3O2S2 B4562818 N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B4562818
M. Wt: 283.4 g/mol
InChI Key: YTEUFUWGAUHVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C11H13N3O2S2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.04491901 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of pyrimidinones and oxazinones, including derivatives synthesized from citrazinic acid, demonstrated significant antimicrobial activities against bacterial and fungal pathogens. This research highlights the potential of compounds synthesized from this chemical structure as antimicrobial agents, offering a basis for the development of new treatments against infectious diseases (Hossan et al., 2012).

Anticancer Agents

Design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR) were conducted, showing potent antitumor activities. This study provides insight into the development of effective anticancer drugs, indicating the broad therapeutic potential of such compounds (Gangjee et al., 2009).

Antiallergy Agents

A series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives were synthesized and evaluated for their antiallergenic activity. These compounds, including carboxylic acid salts and esters, exhibited oral activity in rat passive cutaneous anaphylaxis (PCA) tests, highlighting their potential as orally active antiallergy agents (Temple et al., 1979).

Pharmacological Screening

Synthesis of 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters was carried out, revealing analgesic, anti-inflammatory, and anticonvulsant activities in some of these compounds. This research underscores the chemical's versatility in generating pharmacologically active agents, offering a framework for developing new therapeutic drugs (Devani et al., 1976).

Antiproliferative Activity and Molecular Docking Study

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and exhibited marked inhibition against various cancer cell lines, displaying promising anticancer activity. This study not only demonstrates the compound's potential in cancer therapy but also its ability to inhibit specific enzymes, as revealed by molecular docking studies (Huang et al., 2020).

Properties

IUPAC Name

N-(5-ethyl-6-methyl-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S2/c1-4-7-5(2)18-9-8(7)10(16)14(11(17)12-9)13-6(3)15/h4H2,1-3H3,(H,12,17)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEUFUWGAUHVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=S)N2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 5
N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 6
N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.